molecular formula C9H12N4 B6262526 N6,N6-dimethyl-1H-indazole-5,6-diamine CAS No. 1499162-43-4

N6,N6-dimethyl-1H-indazole-5,6-diamine

Cat. No. B6262526
CAS RN: 1499162-43-4
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N6,N6-dimethyl-1H-indazole-5,6-diamine” is a chemical compound with the molecular formula C9H12N4 . It has a molecular weight of 176.22 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of indazoles, which includes “N6,N6-dimethyl-1H-indazole-5,6-diamine”, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“N6,N6-dimethyl-1H-indazole-5,6-diamine” has a molecular weight of 176.22 . The boiling point and other physical properties are not specified in the search results .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N6,N6-dimethyl-1H-indazole-5,6-diamine involves the reaction of 2,3-dimethyl-1H-indazole with hydrazine hydrate followed by N-methylation of the resulting product.", "Starting Materials": [ "2,3-dimethyl-1H-indazole", "hydrazine hydrate", "methyl iodide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: 2,3-dimethyl-1H-indazole is reacted with hydrazine hydrate in acetone to form N6,N6-dimethyl-1H-indazole-5,6-diamine.", "Step 2: The resulting product is then reacted with methyl iodide and potassium carbonate in acetone to N-methylate the amine group, forming N6,N6-dimethyl-1H-indazole-5,6-diamine." ] }

CAS RN

1499162-43-4

Product Name

N6,N6-dimethyl-1H-indazole-5,6-diamine

Molecular Formula

C9H12N4

Molecular Weight

176.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.